3-(3-Methoxyphenoxy)-4-methylaniline
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Overview
Description
3-(3-Methoxyphenoxy)-4-methylaniline is an organic compound that features a methoxy group and a phenoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenoxy)-4-methylaniline typically involves the reaction of 3-methoxyphenol with 4-methylaniline. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Compounds with substituted functional groups, depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxyphenoxy)-4-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenol: Shares the methoxy group but lacks the aniline moiety.
4-Methylaniline: Contains the aniline group but lacks the methoxyphenoxy group.
3-(3-Methoxyphenoxy)aniline: Similar structure but without the methyl group on the aniline ring.
Uniqueness
3-(3-Methoxyphenoxy)-4-methylaniline is unique due to the presence of both the methoxyphenoxy and methyl groups attached to the aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-(3-methoxyphenoxy)-4-methylaniline |
InChI |
InChI=1S/C14H15NO2/c1-10-6-7-11(15)8-14(10)17-13-5-3-4-12(9-13)16-2/h3-9H,15H2,1-2H3 |
InChI Key |
JDDGIVGFLPLWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC2=CC=CC(=C2)OC |
Origin of Product |
United States |
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